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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FMF-04-159-2 is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with

pan-TAIRE family specificity, also inhibiting CDK16, CDK17, and CDK18. As a member of the

TAIRE family of kinases, CDK14 is involved in crucial cellular processes, including cell cycle

regulation, particularly mitotic progression, and the Wnt signaling pathway. The covalent nature

of FMF-04-159-2 allows for sustained inhibition of its targets, making it a valuable tool for

elucidating the downstream signaling events regulated by these kinases. This document

provides detailed application notes and protocols for utilizing FMF-04-159-2 in

phosphoproteomics studies to identify and quantify changes in protein phosphorylation upon

inhibition of CDK14 and other TAIRE kinases.

Mechanism of Action
FMF-04-159-2 acts as a covalent inhibitor, forming a stable bond with its target kinases. This

irreversible inhibition is advantageous for phosphoproteomics studies as it ensures complete

and sustained target engagement, leading to more pronounced and detectable changes in the

phosphoproteome. It is important to note that FMF-04-159-2 also exhibits some off-target

activity, most notably against CDK2, albeit with a lower potency. For studies aiming to isolate

the specific effects of CDK14, the use of its reversible analog, FMF-04-159-R, as a control is

highly recommended.
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Quantitative Data
The following tables summarize the inhibitory activity of FMF-04-159-2 against various kinases.

Table 1: In Vitro Inhibitory Activity of FMF-04-159-2

Target Kinase Assay Type IC50 (nM) Reference

CDK14 Kinase Activity 88

CDK16 Kinase Activity 10

CDK14 Cellular BRET 40

CDK2 Cellular BRET 256

Table 2: Cellular Proliferation Inhibition

Cell Line Assay Type IC50 (nM) Reference

HCT116 Proliferation 1,144 ± 190

Experimental Protocols
This section provides detailed protocols for a typical phosphoproteomics experiment using

FMF-04-159-2.

Cell Culture and Treatment
Cell Line: HCT116 human colorectal carcinoma cells are a suitable model system.

Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

SILAC Labeling (Optional but Recommended): For quantitative phosphoproteomics, use

Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
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Culture cells for at least five doublings in SILAC-compatible medium containing either

"light" (L-Arginine and L-Lysine) or "heavy" (¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine)

amino acids.

FMF-04-159-2 Treatment:

Prepare a stock solution of FMF-04-159-2 in DMSO. For example, a 10 mM stock.

Treat cells with 1 µM FMF-04-159-2 for 4 hours.

For the control group, treat cells with an equivalent volume of DMSO.

To distinguish between covalent and reversible effects, a washout experiment can be

performed. After the initial treatment, replace the medium with fresh medium without the

inhibitor and incubate for a further 2 hours.

Cell Lysis and Protein Digestion
Lysis:

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM

sodium orthovanadate, 1 mM sodium fluoride, 1 mM beta-glycerophosphate, and protease

inhibitor cocktail).

Sonicate the lysate to shear DNA and reduce viscosity.

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysate using a compatible

protein assay (e.g., BCA assay).

Reduction and Alkylation:

Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and

incubating at 56°C for 30 minutes.
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Alkylate the proteins by adding iodoacetamide to a final concentration of 15 mM and

incubating in the dark at room temperature for 30 minutes.

Digestion:

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at

37°C.

Peptide Cleanup:

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

Elute the peptides with a solution containing acetonitrile and 0.1% TFA.

Dry the eluted peptides using a vacuum centrifuge.

Phosphopeptide Enrichment
Enrichment Method: Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography

(IMAC) are commonly used for phosphopeptide enrichment.

TiO₂ Enrichment Protocol:

Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M

glycolic acid).

Equilibrate the TiO₂ beads with the loading buffer.

Incubate the peptide solution with the TiO₂ beads to allow for phosphopeptide binding.

Wash the beads several times with a wash buffer (e.g., 80% acetonitrile, 1% TFA) to

remove non-phosphorylated peptides.

Elute the phosphopeptides with an elution buffer (e.g., 10% ammonia solution).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidify the eluted phosphopeptides with formic acid.

Desalt the phosphopeptides using a C18 StageTip.

Dry the final phosphopeptide sample in a vacuum centrifuge.

LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion)

coupled to a nano-liquid chromatography (nanoLC) system is recommended.

LC Separation:

Resuspend the phosphopeptides in a loading solvent (e.g., 0.1% formic acid in water).

Separate the peptides on a reversed-phase C18 column using a gradient of increasing

acetonitrile concentration.

MS/MS Data Acquisition:

Acquire data in a data-dependent acquisition (DDA) mode.

Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the

most intense precursor ions.

Use higher-energy collisional dissociation (HCD) for fragmentation.

Enable a neutral loss trigger for the detection of phosphopeptides.

Data Analysis
Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and

proteins from the raw MS data.

Phosphosite Localization: Utilize algorithms within the search software to confidently localize

the phosphorylation sites.

Quantitative Analysis: For SILAC experiments, the relative abundance of "heavy" and "light"

labeled peptides will be used to quantify the changes in phosphorylation upon FMF-04-159-2
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treatment.

Bioinformatics Analysis: Perform pathway analysis and motif enrichment on the significantly

regulated phosphosites to identify the biological processes and kinase-substrate

relationships affected by FMF-04-159-2.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by FMF-04-159-2 and the

experimental workflow for a phosphoproteomics study.
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Caption: FMF-04-159-2 signaling pathway.
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Caption: Phosphoproteomics experimental workflow.

Expected Outcomes and Interpretation
A phosphoproteomics study using FMF-04-159-2 is expected to reveal a significant number of

phosphosites that are downregulated upon treatment. These downregulated sites are potential

substrates of CDK14, other TAIRE kinases, or their downstream signaling partners.
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Table 3: Examples of Phosphosites Downregulated by FMF-04-159-2 in HCT116 Cells

Protein Phosphosite

NUMA1 S395

TPX2 S738

KIF2C S180

BORA S269

CEP192 S1097

LMNB1 S23

Note: This is a partial list for illustrative

purposes, derived from supplementary data of

Ferguson et al., Cell Chemical Biology, 2019.

The identification of these and other regulated phosphosites can provide novel insights into the

cellular functions of the TAIRE kinases. For instance, the downregulation of phosphorylation on

proteins involved in spindle assembly and chromosome segregation would further support the

role of these kinases in mitosis. By mapping the identified phosphoproteins to known signaling

pathways, researchers can build a more comprehensive understanding of the molecular

mechanisms regulated by CDK14 and its family members.

Conclusion
FMF-04-159-2 is a powerful chemical probe for investigating the roles of CDK14 and the TAIRE

kinase family in cellular signaling. The protocols and information provided in this document

offer a comprehensive guide for designing and executing phosphoproteomics experiments to

uncover the downstream targets and pathways regulated by these important kinases. Careful

experimental design, including the use of appropriate controls, will enable researchers to

generate high-quality, interpretable data to advance our understanding of cell cycle control,

development, and disease.
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[https://www.benchchem.com/product/b8087075#using-fmf-04-159-2-in-a-
phosphoproteomics-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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